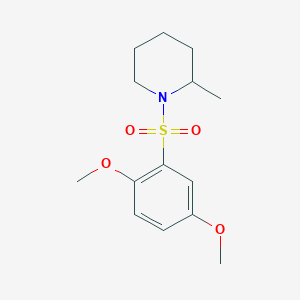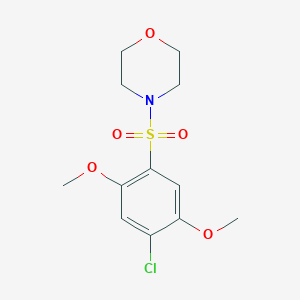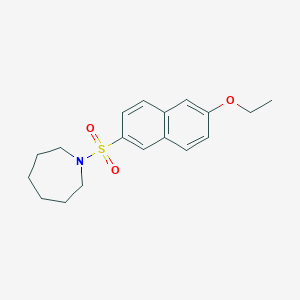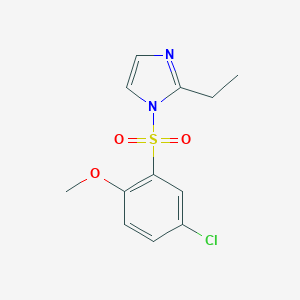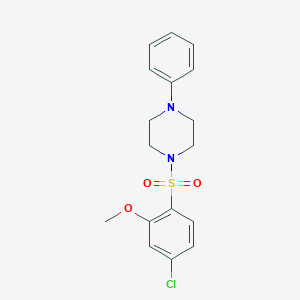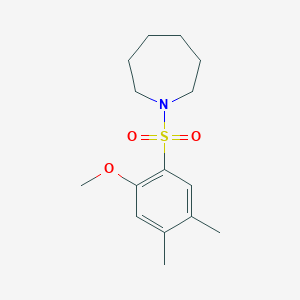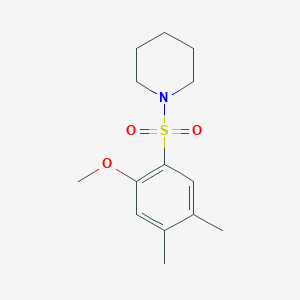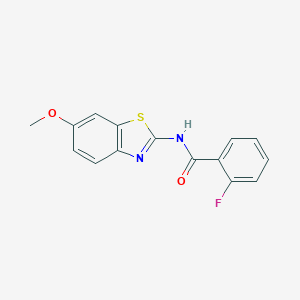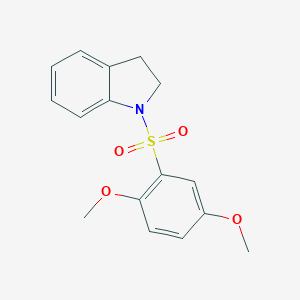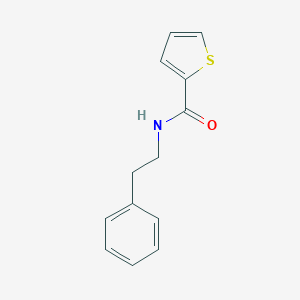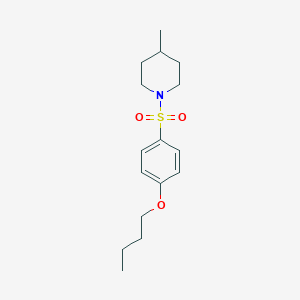
1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole, also known as MDP, is a chemical compound that has been widely studied for its potential applications in scientific research. MDP is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it an interesting compound for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole is not fully understood, but it is thought to involve the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole has also been shown to modulate the activity of various enzymes and transcription factors, including COX-2, NF-κB, and HO-1.
Biochemical and Physiological Effects:
1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor effects. 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole has also been shown to modulate the immune response, with potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole in lab experiments is its well-characterized structure and mechanism of action, which allows for precise and targeted studies. However, one limitation of using 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in the treatment of various diseases. Additionally, the development of 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole analogs with improved properties and reduced toxicity could also be an interesting area of research.
Métodos De Síntesis
1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. Other methods include the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl isocyanate with 3-methyl-1H-pyrazole or the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl hydrazide with 3-methyl-1H-pyrazole in the presence of a base.
Aplicaciones Científicas De Investigación
1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole has been studied for its potential applications in a range of scientific research areas, including neuroscience, immunology, and cancer research. In neuroscience, 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. In immunology, 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole has been studied for its ability to modulate the immune response, with potential applications in the treatment of autoimmune diseases. In cancer research, 1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-7-10(2)13(8-12(9)18-4)19(16,17)15-6-5-11(3)14-15/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFBCOAKDPNDOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxy-2,4-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345235.png)
